molecular formula C10H20O4 B14183359 4-Methoxy-5-pentyloxolane-2,3-diol CAS No. 915753-45-6

4-Methoxy-5-pentyloxolane-2,3-diol

Cat. No.: B14183359
CAS No.: 915753-45-6
M. Wt: 204.26 g/mol
InChI Key: UEWWJJCABMRZRN-UHFFFAOYSA-N
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Description

4-Methoxy-5-pentyloxolane-2,3-diol is a chemical compound with the molecular formula C10H20O4. It is characterized by the presence of a methoxy group, a pentyloxolane ring, and two hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5-pentyloxolane-2,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2,3-dihydroxybutanal with pentylmagnesium bromide in the presence of a catalyst. The reaction is carried out under an inert atmosphere at a temperature of around 0-5°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-pentyloxolane-2,3-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-Methoxy-5-pentyloxolane-2,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-pentyloxolane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylamine: Shares the methoxy group but differs in the overall structure.

    5-Pentyloxolane-2,3-diol: Similar oxolane ring but lacks the methoxy group.

    2-Methoxy-5-phenylamino-methylphenol: Contains a methoxy group and a phenylamino group.

Uniqueness

4-Methoxy-5-pentyloxolane-2,3-diol is unique due to its combination of a methoxy group, a pentyloxolane ring, and two hydroxyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

915753-45-6

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

4-methoxy-5-pentyloxolane-2,3-diol

InChI

InChI=1S/C10H20O4/c1-3-4-5-6-7-9(13-2)8(11)10(12)14-7/h7-12H,3-6H2,1-2H3

InChI Key

UEWWJJCABMRZRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C(C(O1)O)O)OC

Origin of Product

United States

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